Sdz-isq 844
Description
SDZ-ISQ 844 is a selective cyclic nucleotide phosphodiesterase (PDE) isoenzyme type III/IV inhibitor. Its primary pharmacological action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting PDE III and IV, which degrade cAMP. This mechanism has been studied in the context of airway hyperresponsiveness and histamine release inhibition, particularly in respiratory and inflammatory conditions .
Chemical Structure: this compound is a 3-isoquinolinemethanol derivative with the molecular formula C₂₀H₂₃NO₅ and CAS number 143526-87-8 . Its structure includes a 3,5-dimethoxyphenyl group and dihydroisoquinoline moiety, contributing to its selectivity for PDE III/IV .
Properties
Molecular Formula |
C20H23NO5 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[1-(3,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl]methanol |
InChI |
InChI=1S/C20H23NO5/c1-23-15-6-13(7-16(9-15)24-2)20-17-10-19(26-4)18(25-3)8-12(17)5-14(11-22)21-20/h6-10,14,22H,5,11H2,1-4H3 |
InChI Key |
GHBUMWHHZFGRDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(CC3=CC(=C(C=C32)OC)OC)CO)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Profile Comparison
SDZ-ISQ 844 vs. Salbutamol (Beta-2 Adrenergic Agonist)
Key Findings :
- In beagle models, both this compound and salbutamol reduced methacholine-induced airway hyperresponsiveness comparably (p < 0.02) .
- Combined use achieved 72% inhibition .
Structural and Functional Analogues
PDE Inhibitors with Overlapping Targets
However, its unique isoquinoline backbone distinguishes it from these compounds .
Airway Responsiveness Studies
Model : Beagles (n = 7) exposed to methacholine challenge .
| Treatment | Baseline Δ Resistance | Methacholine Response Δ |
|---|---|---|
| This compound (5 × 10⁻⁴ M) | No significant change | 48% reduction (p < 0.02) |
| Salbutamol (5 × 10⁻⁵ M) | 12% reduction (p < 0.05) | 45% reduction (p < 0.02) |
Histamine Release Studies
Model: Human peripheral leukocytes activated with calcium ionophore A23187 .
| Treatment | Histamine Inhibition (%) | cAMP Increase (Fold) |
|---|---|---|
| This compound (10⁻⁵ M) | 55 ± 8 | 2.1 ± 0.3 |
| Salbutamol (10⁻⁵ M) | 0 | 1.2 ± 0.2 |
| This compound + Salbutamol | 72 ± 6 | 3.5 ± 0.4 |
Q & A
Q. What are the primary methodologies for characterizing the physicochemical properties of SDZ-ISQ 844?
To establish baseline properties, researchers should employ spectroscopic techniques (e.g., NMR, FTIR) for structural elucidation, chromatographic methods (HPLC, LC-MS) for purity assessment, and thermal analysis (DSC, TGA) for stability profiling. Experimental protocols must include calibration with reference standards and replication to ensure reproducibility .
Q. How can researchers design a robust synthesis protocol for this compound?
Initial synthesis should follow stepwise optimization:
- Reaction conditions : Temperature, solvent selection, and catalyst ratios should be systematically varied.
- Purification : Use recrystallization or column chromatography, validated via melting point analysis and spectroscopic consistency.
- Yield documentation : Report mean yields with standard deviations across triplicate trials .
Q. What statistical approaches are recommended for analyzing this compound’s stability under varying environmental conditions?
Stability studies should apply accelerated degradation protocols (e.g., exposure to heat, light, humidity) followed by ANOVA to compare degradation rates. Use time-series regression to model shelf-life predictions, with 95% confidence intervals .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound’s efficacy studies?
Contradictions may arise from batch variability or methodological inconsistencies. Mitigation strategies include:
Q. What experimental design frameworks optimize mechanistic studies of this compound’s biological activity?
Adopt the PICO framework to structure inquiry:
- Population : Target cell lines or model organisms.
- Intervention : Dose ranges and exposure durations.
- Comparison : Positive/negative controls (e.g., known agonists/inhibitors).
- Outcome : Quantitative endpoints (IC₅₀, EC₅₀). Validate hypotheses using dose-response curves and knockout models to isolate pathways .
Q. How can computational modeling enhance this compound’s structure-activity relationship (SAR) analysis?
Integrate molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins. Validate predictions with mutagenesis studies and correlate in silico results with in vitro efficacy data. Use RMSD metrics to assess model accuracy .
Q. What strategies improve the reproducibility of this compound’s pharmacokinetic profiling?
- Cross-validation : Compare LC-MS/MS data with radiolabeled tracer studies.
- Population pharmacokinetics : Apply nonlinear mixed-effects modeling (NONMEM) to account for intersubject variability.
- Tissue distribution : Use autoradiography or MALDI imaging for spatial resolution .
Methodological Guidance for Data Reporting
Q. How should researchers present conflicting spectroscopic data for this compound in publications?
What criteria define a high-quality research question for this compound’s toxicological evaluation?
Apply the FINER criteria :
- Feasible : Adequate sample size and resource allocation.
- Novel : Address gaps in existing toxicity databases (e.g., chronic vs. acute effects).
- Ethical : Comply with IACUC or IRB guidelines for in vivo studies.
- Relevant : Align with regulatory priorities (e.g., OECD test guidelines) .
Tables for Reference
Q. Table 1. Key Analytical Parameters for this compound Characterization
| Parameter | Method | Acceptable Range |
|---|---|---|
| Purity | HPLC | ≥98% (area normalization) |
| Melting Point | DSC | 150–152°C (±0.5°C) |
| Solubility | Shake-flask | ≥2 mg/mL in PBS (pH 7.4) |
Q. Table 2. Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Batch variability | Implement QC checks via UPLC-MS post-synthesis |
| Inconsistent bioactivity | Standardize cell culture conditions (e.g., passage number, serum lot) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
